tert-Butyl(diethoxymethyl)silane
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Overview
Description
Tert-Butyl(diethoxymethyl)silane is a chemical compound with the molecular formula C9H22O2Si . It belongs to the class of organosilicon compounds and contains a silicon atom bonded to tert-butyl and diethoxymethyl groups. The compound is commonly used as a silane coupling agent and an initiator in various chemical processes .
Synthesis Analysis
The synthesis of this compound involves the reaction between tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting product is characterized using techniques such as 1H-NMR , FT-IR , and mass spectroscopy . These methods confirm the compound’s structure and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom (Si ) bonded to two diethoxymethyl groups (CH3CH2O2 ) and a tert-butyl group (C4H9 ). The silicon atom serves as the central core, facilitating its role as a coupling agent and initiator .
Chemical Reactions Analysis
- Surface Modification : When applied to materials like nano-TiO2 , it modifies their surface properties, enhancing compatibility with other substances .
Scientific Research Applications
Synthesis and Properties of Polymers
The application of tert-butyl(diethoxymethyl)silane in polymer science is highlighted by its role in synthesizing hydroxytelechelic polyisobutylenes. These polymers were obtained by capping living polyisobutylene chains with tert-butyl(dimethyl)-(4-methyl-pent-4-enyloxy)-silane and subsequent hydrolysis, leading to polyisobutylenes with improved acid resistance, demonstrating the silane's utility in modifying polymer properties (Li et al., 2019).
Oxidative Coupling Reactions
This compound has been utilized in oxidative coupling reactions, notably in a metal-free ammonium iodide catalyzed process. This reaction forms various alkoxysilane derivatives by coupling silanes with alcohols, showcasing the compound's versatility in synthesizing alkoxysilane-based chemicals under mild conditions (Yuan et al., 2017).
Development of Novel Silane Coupling Agents
Research has led to the development of novel silane coupling agents such as (3-(tert-butylperoxy)propyl)trimethoxysilane. This agent, synthesized from tert-butyl hydroperoxide and (3-chloropropyl)trimethoxysilane, exhibits characteristics of both a coupling agent and an initiator. Its application in modifying nano-TiO2 and initiating polymerization highlights the potential for this compound derivatives in material science and polymer chemistry (Ma et al., 2016).
Creation of Silicon-based Odorants
This compound derivatives have been explored for their olfactory properties, leading to the synthesis of novel silicon-based patchouli odorants. These derivatives exhibit patchouli's characteristic "woody," "earthy," and "camphoraceous" odors, with some even surpassing natural patchouli oil in odor threshold. This research opens new avenues for the use of this compound in the fragrance industry (Sunderkötter et al., 2010).
Advances in Organic Synthesis
In organic synthesis, this compound and its derivatives have facilitated the development of new methodologies. For example, the palladium-catalyzed reaction of pinacolone with tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane efficiently forms 1-vinyl-1H-isochromene derivatives through ketone arylation followed by intramolecular cyclization. Such reactions underscore the compound's utility in synthesizing complex organic molecules (Mutter et al., 2001).
Mechanism of Action
Target of Action
Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .
Mode of Action
This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .
Biochemical Pathways
It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.
Result of Action
The primary result of this compound’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.
Future Directions
Properties
IUPAC Name |
tert-butyl(diethoxymethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGFJKRAZXUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH2]C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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